molecular formula C30H27N9O4S B14940496 (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]prop-2-enamide

Cat. No.: B14940496
M. Wt: 609.7 g/mol
InChI Key: CBMXBYAKQISVDA-JQIJEIRASA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)aminomethylidene]prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a tetrazolylsulfanyl moiety, and a dihydropyrimidinyl core, making it an interesting subject for chemical and biological studies.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl and pyrimidinyl positions, using reagents like halides or organometallic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)aminomethylidene]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazolylsulfanyl group may play a crucial role in binding to these targets, while the dihydropyrimidinyl core can modulate the compound’s overall activity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Compared to other similar compounds, (2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)aminomethylidene]prop-2-enamide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological activities .

Properties

Molecular Formula

C30H27N9O4S

Molecular Weight

609.7 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(Z)-N'-[6-oxo-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-2-yl]-N-phenylcarbamimidoyl]prop-2-enamide

InChI

InChI=1S/C30H27N9O4S/c1-42-24-15-13-20(17-25(24)43-2)14-16-26(40)33-28(31-21-9-5-3-6-10-21)35-29-32-22(18-27(41)34-29)19-44-30-36-37-38-39(30)23-11-7-4-8-12-23/h3-18H,19H2,1-2H3,(H3,31,32,33,34,35,40,41)/b16-14+

InChI Key

CBMXBYAKQISVDA-JQIJEIRASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N/C(=N\C2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4)/NC5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC(=NC2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4)NC5=CC=CC=C5)OC

Origin of Product

United States

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